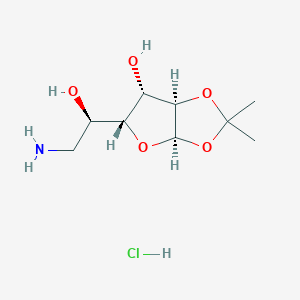

6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride

Description

6-Amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose hydrochloride (CAS: 24384-87-0) is a protected carbohydrate derivative featuring a 1,2-isopropylidene group that locks the glucofuranose ring into a rigid conformation, enhancing its stability and reactivity in synthetic applications . The 6-amino-6-deoxy substitution introduces a nucleophilic amine group, which is protonated as a hydrochloride salt to improve solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . This compound serves as a critical glycosyl donor in glycosylation reactions, enabling the synthesis of oligosaccharides, glycopeptides, and glycolipids for studying carbohydrate-protein interactions and glycobiology . Its applications extend to drug delivery systems, where it aids in modifying carbohydrate stability and immunogenicity .

Properties

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-2-amino-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4-,5+,6-,7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNNZBTSSPTPF-XFAJBIDRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN)O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride typically involves the protection of glucose derivatives followed by selective deoxygenation and amination reactions. The process begins with the protection of glucose using isopropylidene groups to form an acetonide derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and reactivity. It is employed in the study of viral infections, malignant tumors, and the development of advanced drug delivery platforms. Additionally, it serves as a building block in the synthesis of complex molecules and bioconjugates for disease identification and management.

Mechanism of Action

The mechanism by which 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The 6-amino-6-deoxy derivative is part of a broader family of 1,2-O-isopropylidene-protected glucofuranose analogs. Below is a comparative analysis with structurally related compounds:

Crystallographic and Hydrogen-Bonding Behavior

- 6-Amino hydrochloride: Forms ionic crystals stabilized by chloride counterions and intermolecular hydrogen bonds (O–H⋯Cl⁻) .

- 6-Azido derivative: Exhibits a twisted tetrahydrofuran (THF) ring with a dihedral angle of 67.5° between the THF and dioxolane rings. Hydrogen bonds (O–H⋯N) and non-classical C–H⋯O interactions create a 2D network .

- 6-Fluoro derivative: The axial hydroxyl group at C-3 forms weaker hydrogen bonds compared to amino/azido analogs, influencing packing efficiency .

Research Findings and Limitations

Key Studies

- 6-Amino derivative: Demonstrated 85% yield in glycosylation reactions with mannose acceptors .

- 6-Azido derivative : Achieved 92% conversion in CuAAC reactions with alkynes .

- 6-Fluoro derivative: Showed IC₅₀ = 12 µM against β-glucosidase, outperforming non-fluorinated analogs .

Limitations

Biological Activity

6-Amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose hydrochloride is a carbohydrate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized from D-glucose through a series of chemical transformations, including the formation of isopropylidene acetal derivatives. The synthetic route typically involves:

- Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose : This is achieved by reacting D-glucose with isopropylidene in the presence of acid catalysts.

- Hydrolysis and Acylation : Subsequent hydrolysis removes specific protective groups, allowing for further functionalization via acylation to yield various derivatives that exhibit enhanced biological activities .

Antibacterial Properties

Research indicates that 6-amino derivatives exhibit significant antibacterial activity against various pathogenic bacteria. A study conducted on several synthesized compounds derived from 1,2-O-isopropylidene-α-D-glucofuranose demonstrated:

- Moderate to Good Antibacterial Activity : The compounds were tested against six human pathogenic bacteria, showing more effectiveness against Gram-positive bacteria compared to Gram-negative ones. The evaluation was based on the diameter of inhibition zones, which were measured after incubation periods .

Cytotoxicity and Antitumor Activity

Some derivatives have been evaluated for cytotoxic effects on cancer cell lines. For instance:

- Cytotoxicity Studies : Certain analogs demonstrated submicromolar cytotoxicity against B16 melanoma cells. These findings suggest potential as antitumor agents, warranting further investigation into their mechanisms of action and efficacy in vivo .

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell viability and proliferation.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as tubulin, which is crucial for cell division, hinting at their potential as anticancer agents .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Kawsar et al. (2013) | Demonstrated moderate antibacterial activity against Gram-positive bacteria; effective inhibition zones were reported. |

| Cytotoxicity Study | Showed submicromolar cytotoxicity against B16 melanoma; suggests potential use in cancer therapy. |

| Molecular Docking | Indicated strong binding affinity to tubulin; supports potential anticancer mechanisms. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose hydrochloride?

Methodological Answer: The synthesis typically involves a two-step process:

Tosylation : React 1,2-O-isopropylidene-α-D-glucofuranose with tosyl chloride in pyridine/DCM under nitrogen, stirring for 48 hours at room temperature to yield the 6-O-tosyl intermediate. Monitor reaction progress via TLC (EtOAc/cyclohexane 2:3, Rf = 0.45) .

Azide Substitution : Replace the tosyl group with sodium azide in DMF at 358 K for 42 hours. Purify via precipitation in 1,4-dioxane/hexane. Key parameters include stoichiometric excess of NaN₃ (1.1 eq) and solvent polarity to ensure complete substitution .

Critical Factors : Reaction temperature, solvent choice (DMF for high polarity), and purification methods to avoid byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Analyze H and C NMR to verify the absence of tosyl groups and presence of azide/amine signals. HMBC can confirm regioselectivity at C-6 .

- X-ray Crystallography : Resolve crystal structures (monoclinic, space group P2₁) to confirm stereochemistry. Parameters include unit cell dimensions (a = 5.7615 Å, b = 9.7752 Å, c = 10.6833 Å) and β angle (101.255°) .

- TLC Monitoring : Track reaction progress using Rf values (e.g., Rf = 0.30 for azide product) .

Advanced Research Questions

Q. What strategies address low yields in the azide substitution step during synthesis?

Methodological Answer: Low yields often arise from incomplete substitution or side reactions. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity of azide ions .

- Temperature Control : Maintain 358 K to accelerate SN₂ kinetics without degrading heat-sensitive groups .

- Stoichiometric Adjustments : Increase NaN₃ to 1.2–1.5 eq to drive the reaction to completion .

Compare with alternative methods, such as microwave-assisted synthesis, to reduce reaction time .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Structural Variations : Differences in substituents (e.g., acyl vs. azide groups) can alter bioactivity. For example, 6-O-lauroyl derivatives show antimicrobial activity, while azide derivatives may lack this due to reduced membrane permeability .

- Assay Conditions : Standardize protocols (e.g., MIC testing, cell lines) to ensure comparability. Cross-validate using reference standards (e.g., EP/USP guidelines) .

- Purity Assessment : Use HPLC with charged aerosol detection (CAD) to quantify impurities (e.g., residual tosylates) that may skew results .

Q. What are the challenges in achieving regioselective modifications at the C-6 position?

Methodological Answer: Key challenges include:

- Steric Hindrance : The isopropylidene group at C-1/C-2 restricts access to C-6. Use bulky reagents (e.g., p-toluenesulfonyl chloride) to favor C-6 tosylation over other positions .

- Protecting Group Strategy : Temporary protection of hydroxyl groups (e.g., benzyl or acetyl) can direct reactivity. For example, 3-O-benzyl protection in glucofuranose derivatives enhances C-6 selectivity .

- Solvent Effects : Polar solvents (e.g., pyridine) stabilize transition states for SN₂ mechanisms at C-6 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : While direct toxicity data for this compound is limited, analogs like 6-chloro-6-deoxy-D-glucose exhibit toxicity. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize azide byproducts with sodium nitrite/acidic conditions to prevent explosive hydrazoic acid formation .

- Storage : Store in anhydrous conditions (desiccator) at 253–277 K to prevent hydrolysis .

Q. How can computational tools enhance the design of derivatives for specific applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and stability by modeling interactions with solvents (e.g., DMF, water) .

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .

- Reactivity Prediction : Apply DFT calculations to identify electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.